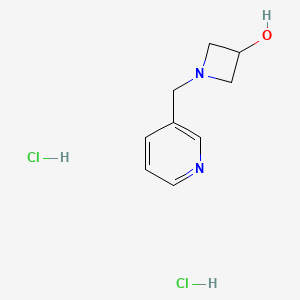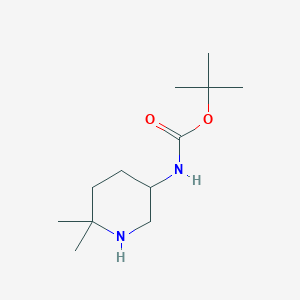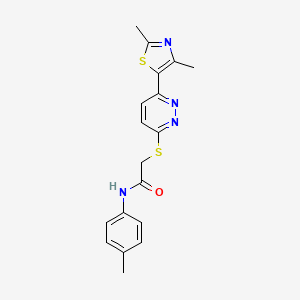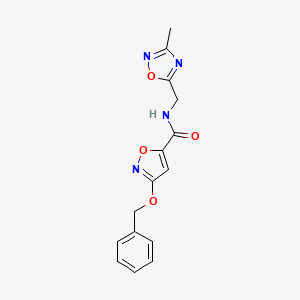
3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with the CAS Number: 1820684-49-8 . It has a molecular weight of 148.59 and is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2O.ClH/c6-1-5(4-8)2-7-3-5;/h7-8H,2-4H2;1H . This indicates that the molecule consists of 5 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom, along with a chloride ion.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are often used as building blocks in the synthesis of various compounds .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Three-Component Reaction for Bioactive Compounds Synthesis
A novel stereospecific three-component reaction involving aziridines and azetidines with arynes and acetonitrile has been developed, offering a route to N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These compounds serve as precursors for bioactive compounds, demonstrating the synthetic versatility of 3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride in creating molecules with potential biological activity (Stephens et al., 2013).
Facilitating Azo Dye Synthesis for Antimicrobial Activity
In the realm of material science and dye chemistry, this compound aids in synthesizing azo dyes with significant antimicrobial properties. This utility demonstrates its contribution beyond pharmaceuticals, expanding into materials that can combat microbial growth (Ravi et al., 2020).
Prodrug Development and Analytical Applications
Its role extends to the development and analysis of prodrugs, where this compound-based derivatives are investigated for their pharmacokinetic properties and potential as prodrug candidates, underscoring its importance in the design of more effective and targeted therapeutic agents (Kong et al., 2003).
Contribution to Asymmetric Synthesis
This compound also finds application in asymmetric synthesis, where it is utilized in metal-promoted reactions to create functionalized beta-lactams. This process highlights its role in constructing chiral molecules, crucial for developing drugs with specific enantiomeric properties (Alcaide et al., 2001).
Novel Synthetic Pathways to Pyrrolidines
Moreover, this compound is instrumental in synthesizing stereodefined piperidines, which are further transformed into constrained amino acids and amino alcohols. This showcases its utility in creating complex molecules with significant biological and pharmacological relevance (Vervisch et al., 2010).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Azetidines, including 3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride, have potential for future research and development. They are important in the field of medicinal chemistry and appear in bioactive molecules and natural products . Future directions may include further exploration of their unique reactivity and potential applications in drug discovery .
Propiedades
IUPAC Name |
3-(hydroxymethyl)azetidine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-1-5(4-8)2-7-3-5;/h7-8H,2-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKRIKOVZFEVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836136.png)

![3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2836138.png)


![ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate](/img/structure/B2836145.png)

![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)
![2-(3-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2836149.png)

![benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2836155.png)

